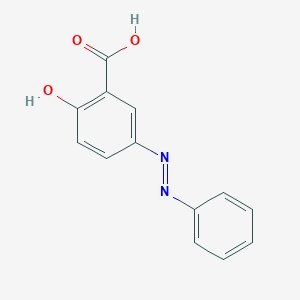

5-(Phenylazo)salicylic acid

Description

Contextualization within Azo Compound Chemistry

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent a significant and varied class of organic molecules. researchgate.netchemrevlett.com This functional group is a chromophore, meaning it is responsible for the color of these compounds, which has led to their extensive use as dyes and pigments in various industries. researchgate.netontosight.ai The synthesis of azo compounds typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable nucleophilic compound, such as a phenol or another aromatic amine. chemrevlett.comresearchgate.net

The extended system of conjugated π-electrons, which includes the azo group and the aromatic rings, is fundamental to the properties of these compounds. This conjugation influences their color, stability, and reactivity. chemrevlett.com Beyond their use as colorants, azo compounds are investigated for a range of other potential applications, including roles in photodynamic therapy and as organic photoconductors. researchgate.net

Significance of the Salicylic Acid Moiety in Azo Compound Design

The inclusion of a salicylic acid moiety in the structure of an azo compound, as seen in 5-(phenylazo)salicylic acid, introduces specific functionalities that direct its chemical behavior. The salicylic acid portion of the molecule contains both a hydroxyl (–OH) group and a carboxylic acid (–COOH) group. These groups are positioned ortho to each other on the benzene ring, which allows them to act as effective chelation sites for metal ions. researchgate.net

This ability to form stable complexes with various metals is a key area of research for salicylic acid-based azo compounds. ontosight.airesearchgate.net The nature of the metal complex, and thus its potential application, can be fine-tuned by introducing different substituents to the aromatic rings. researchgate.net Furthermore, the salicylic acid component itself is known for its biological relevance, which has prompted investigations into the properties of its azo derivatives. uobasrah.edu.iq

Overview of Principal Research Trajectories for this compound

Research into this compound and its derivatives is being pursued along several key avenues. A primary focus is its application in coordination chemistry, where it serves as a ligand for the synthesis of novel metal complexes. ontosight.airesearchgate.net These complexes are studied for their structural properties, stability, and potential catalytic or material science applications.

Another significant area of investigation is in analytical chemistry. The compound's ability to form colored chelates with metal ions makes it a candidate for use as a reagent in colorimetric assays for metal detection.

Additionally, the photoresponsive nature of the azo group, which can undergo reversible cis-trans isomerization upon exposure to light, makes this compound a molecule of interest for the development of photoresponsive materials. ontosight.ai Research also extends to the synthesis of polymeric materials incorporating this and similar azo structures to explore their thermal properties. researchgate.net While some azo compounds containing the salicylic acid moiety have been investigated for their biological activities, such as antimicrobial or anti-inflammatory potential, research in these areas for this compound specifically is still developing. ontosight.aiuobasrah.edu.iq

Compound Properties

| Property | Value |

| Chemical Formula | C13H10N2O3 guidechem.com |

| IUPAC Name | 2-Hydroxy-5-(phenylazo)benzoic acid |

| Molecular Weight | 242.23 g/mol chemicalbook.com |

| CAS Number | 3147-53-3 guidechem.com |

| Appearance | Orange-red solid guidechem.com |

Propriétés

IUPAC Name |

2-hydroxy-5-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYSXXPQIFFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877100 | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-53-3, 10143-07-4 | |

| Record name | 5-(Phenylazo)salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(phenylazo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3147-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(phenylazo)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLAZOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JGZ1HX6EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 5- Phenylazo Salicylic Acid

Diazotization-Coupling Reaction Protocols for 5-(Phenylazo)salicylic Acid Synthesis

The predominant method for synthesizing this compound is the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic acid. ontosight.aivulcanchem.com This classic pathway allows for the formation of the characteristic azo (–N=N–) linkage.

The efficiency and success of the synthesis are highly dependent on the strict control of several reaction parameters. The diazotization step, which involves converting an aromatic primary amine like aniline into a diazonium salt, is particularly sensitive. prepchem.com This intermediate is unstable and requires immediate use in the subsequent coupling step.

Key parameters that are optimized to ensure high yield and purity include:

Temperature : The diazotization reaction must be conducted at low temperatures, typically between 0–5°C, to prevent the premature decomposition of the unstable diazonium salt. prepchem.com The coupling reaction is also maintained at this low temperature to ensure a controlled reaction. prepchem.com

pH : The coupling reaction proceeds most effectively under weakly alkaline conditions, with a pH range of 8–10. This is because the alkaline medium facilitates the deprotonation of the hydroxyl group on salicylic acid, which enhances its reactivity toward the diazonium salt.

Molar Ratios : A 1:1 molar ratio between aniline and salicylic acid is typically employed. A slight excess of the diazotizing agent, such as sodium nitrite, is often used to ensure the complete conversion of the aniline.

Following the coupling reaction, the product is typically precipitated by acidifying the reaction mixture. Purification is then achieved through recrystallization from solvents like methanol or ethanol.

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Diazotization Temperature | 0–5°C | Prevents decomposition of the unstable diazonium salt. prepchem.com |

| Coupling Temperature | 0–5°C | Ensures a controlled and efficient coupling reaction. prepchem.com |

| Coupling pH | 8–10 | Deprotonates the hydroxyl group of salicylic acid, increasing its nucleophilicity. |

| Reagent Ratio | Aniline:Salicylic Acid (1:1) | Standard stoichiometric ratio for the reaction. |

| Diazotizing Agent | Slight excess of NaNO₂ | Ensures complete conversion of aniline to the diazonium salt. |

This table is interactive. Click on the headers to sort.

The primary precursors for the synthesis of this compound are aniline and salicylic acid. guidechem.com

The preparation of the precursors involves the following steps:

Aniline Solution : Aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid. prepchem.com This solution is then cooled to 0°C in an ice-salt bath before the addition of the diazotizing agent. prepchem.com

Salicylic Acid Solution : Salicylic acid is dissolved in a cold aqueous solution of sodium hydroxide, often with the addition of sodium carbonate, to form its sodium salt. prepchem.com This increases its solubility and prepares it for the coupling reaction.

Deuterated precursors, such as deuterated aniline (C₆D₅NH₂), can be used to synthesize isotopically labeled versions like 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 for use in metabolic and pharmacokinetic studies.

Systematic Derivatization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic development of derivatives with tailored properties. These strategies focus on altering the phenylazo substituent, the salicylic acid moiety, or conjugating the molecule to polymeric backbones. prepchem.comlookchem.comresearchgate.netorientjchem.org

Introducing various substituents onto the phenylazo ring can significantly alter the molecule's electronic properties and biological activity. This is achieved by using substituted anilines as precursors in the diazotization step.

Examples of such modifications include:

Nitro Groups : Using 2-nitroaniline or 4-nitroaniline results in the formation of 5-[(2-nitrophenyl)azo]salicylic acid and 5-[(4-nitrophenyl)azo]salicylic acid, respectively. saudijournals.com The electron-withdrawing nitro group can cause a bathochromic (red) shift in the molecule's absorption spectrum. tandfonline.com

Sulfonic Acid Groups : The use of sulfanilic acid leads to derivatives like 5-[(sulphanilic acid)azo]salicylic acid. saudijournals.com

Halogens and Alkyl Groups : A derivative, 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid, has been synthesized and shown to possess antibacterial activity. tandfonline.com

Complex Heterocyclic Moieties : More complex amines can be used to create mutual prodrugs. For example, sulfapyridine is used to synthesize Sulfasalazine, and 4-aminophenylbenzoxazol-2-yl-5-acetic acid has been used to create a novel prodrug for treating ulcerative colitis. nih.govzfin.orgvwr.com

Table 2: Examples of Modifications on the Phenylazo Substituent

| Precursor Amine | Resulting Derivative |

|---|---|

| 4-Nitroaniline | 5-[(4-nitrophenyl)azo]salicylic acid saudijournals.com |

| Sulfanilic acid | 5-[(sulphanilic acid)azo]salicylic acid saudijournals.com |

| 4-Bromo-3-methylaniline | 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid tandfonline.com |

| Sulfapyridine | Sulfasalazine (2-Hydroxy-5-((4-(N-(pyridin-2-yl)sulphamoyl)phenyl)diazenyl)benzoic acid) vwr.com |

This table is interactive. Click on the headers to sort.

The salicylic acid portion of the molecule can also be modified at its hydroxyl or carboxyl groups. These modifications can influence the compound's reactivity, solubility, and how it interacts with biological systems.

Ring Substitutions : The aromatic ring of the salicylic acid can be substituted. Azo compounds have been prepared using derivatives such as 3-methoxysalicylic acid and 3-methylsalicylic acid as the coupling components. orientjchem.org

Esterification : The carboxylic acid group can be converted into an ester. For instance, reaction with methacryloyl chloride produces 2-methacryloyl-1-(4'-nitro-4-azo-1'-phenyl) salicylic acid, a monomer that can be used for polymerization. iosrjournals.org

Amide Formation : The carboxyl group can also be converted to an amide, a common strategy in creating prodrugs. researchgate.net

This compound and its derivatives are key components in the design of colon-specific prodrugs and polymeric drug delivery systems. researchgate.nettandfonline.com The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug at the target site. nih.gov

Polysaccharide Conjugates : Dextran has been used as a polymeric carrier. Dextran-5-(4-ethoxycarbonylphenylazo)salicylic acid ester (Dex-5-ESA) is a colon-specific prodrug designed to release both 5-aminosalicylic acid (5-ASA) and benzocaine in the large intestine. researchgate.nettandfonline.com

Polyurethane Formation : Azo-containing diacids, such as those derived from salicylic acid, have been reacted with diisocyanates to synthesize segmented polyurethanes, incorporating the azo chromophore into the polymer main chain. researchgate.net

Co-polymers : Azo-containing monomers, such as the methacryloyl derivative of 4-nitrophenylazo salicylic acid, have been co-polymerized with other monomers like methyl acrylate to create side-chain azo polymers with potential applications in non-linear optics. iosrjournals.org

Mutual Prodrugs : This strategy involves linking two different therapeutic agents. For example, 5-ASA has been linked via an azo bond to other active molecules like procainamide and cysteine to create mutual prodrugs that deliver both agents to the colon for a potential synergistic effect. samipubco.com A novel prodrug linking 5-ASA with a benzoxazole derivative has also been synthesized for the treatment of ulcerative colitis. nih.govsemanticscholar.org

Coordination Chemistry and Metal Complexation of 5- Phenylazo Salicylic Acid

Ligand Behavior of 5-(Phenylazo)salicylic Acid in Metal Ion Interactions

The ability of this compound to form metal complexes is dictated by its inherent structural features and the resulting electronic properties. It can act as a polydentate ligand, meaning it can bind to a central metal ion through multiple points of attachment, forming a stable chelate ring. The study of azo dyes and their metal complexes is a subject of significant interest due to their diverse applications. jocpr.com

This compound possesses several functional groups capable of donating electron pairs to a metal ion, making it an effective chelating agent. The primary coordination sites are the oxygen atoms of the carboxylate group (-COO⁻) and the phenolic hydroxyl group (-OH), along with the nitrogen atoms of the azo group (-N=N-). lookchem.comresearchgate.net

The salicylic acid moiety provides a bidentate O,O-donor set. lookchem.com The carboxyl group can deprotonate and bind to a metal ion through one or both of its oxygen atoms, exhibiting monodentate, bidentate, or bridging coordination modes. ijesi.org The adjacent phenolic hydroxyl group can also deprotonate and coordinate, forming a stable five- or six-membered chelate ring with the metal center. This chelation involving the carboxylate and phenolic oxygens is a well-established coordination mode for salicylic acid and its derivatives. ijesi.org

Furthermore, the azo group can participate in coordination. researchgate.net The nitrogen atoms possess lone pairs of electrons that can be donated to a metal ion, allowing the azo group to act as an additional binding site. This participation can lead to the formation of more complex, polydentate coordination structures. Studies on related azo-salicylate complexes have confirmed that both the hydroxyl and carboxyl groups are affected upon complexation, indicating their involvement in bonding. researchgate.net In some cases, the ligand may act in a monodentate fashion, for example, through a carboxylate oxygen. researchgate.net

The specific structure of this compound significantly influences its binding affinity and selectivity towards different metal ions. The presence of the phenylazo group at the 5-position of the salicylic acid ring alters the electronic properties of the ligand compared to unsubstituted salicylic acid. oup.com This substituent can exert an electron-withdrawing effect, which can influence the acidity of the phenolic and carboxylic protons and, consequently, the stability of the resulting metal complexes. oup.com

The arrangement of the three potential donor groups (carboxyl, hydroxyl, and azo) provides a specific geometric constraint that can favor coordination with metal ions of a particular size or preferred coordination geometry. The ability to form stable chelate rings is a primary driver for its coordination behavior, and the stability of these chelates often follows established orders for different metal ions. ijesi.org For instance, research on the closely related 5-(p-sulfophenylazo)-salicylic acid showed that the stability of its complexes with divalent metals generally follows the Irving-Williams series. oup.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting a salt of the metal ion with the ligand in a suitable solvent. jocpr.com The resulting complexes are often colored and can be characterized by a variety of analytical and spectroscopic techniques, including elemental analysis, thermal analysis (TGA/DSC), infrared (IR) spectroscopy, UV-Visible spectroscopy, and X-ray diffraction. jocpr.comupsi.edu.my

This compound and its derivatives readily form stable complexes with a range of first-row transition metal ions. researchgate.net These interactions have been studied for their potential in analytical applications, such as the colorimetric detection of metal ions.

Zn(II): Complexes with Zinc(II) have been synthesized and studied. In one instance, this compound was found to act as a monodentate ligand, forming a colored complex suitable for the quantitative analysis of zinc. In other systems with related azo dyes derived from salicylic acid, Zn(II) has been shown to form complexes with a distorted tetrahedral geometry. jocpr.com

Co(II), Ni(II), and Cu(II): These metal ions form chelates with this compound and its analogues. researchgate.net Spectroscopic and analytical data for complexes with a related ligand, 4,4'-bis(2'-hydroxy-3'-carboxy-5'-sulphophenylazo)diphenylsulphone, suggest that Co(II), Ni(II), and Cu(II) form distorted octahedral geometries. jocpr.com The stability of these complexes has been investigated, contributing to the understanding of ligand-metal interactions. oup.comresearchgate.net

Fe(III): Iron(III) also forms complexes with this class of ligands. researchgate.netresearchgate.net Studies on Schiff base complexes incorporating a salicylic acid moiety have shown the formation of octahedral Fe(III) complexes. researchgate.net

The table below summarizes the characteristics of some transition metal complexes formed with ligands related to this compound.

| Metal Ion | Proposed Geometry | Characterization Methods | Reference |

|---|---|---|---|

| Zn(II) | Distorted Tetrahedral | Analytical, Conductance, Spectral, Magnetic, Thermal, XRD | jocpr.com |

| Co(II) | Distorted Octahedral | Analytical, Conductance, Spectral, Magnetic, Thermal | jocpr.com |

| Ni(II) | Distorted Octahedral | Analytical, Conductance, Spectral, Magnetic, Thermal | jocpr.com |

| Cu(II) | Distorted Octahedral | Analytical, Conductance, Spectral, Magnetic, Thermal, XRD | jocpr.com |

| Fe(III) | Octahedral | FTIR, UV-Vis, PXRD, SEM | researchgate.net |

The coordination chemistry of this compound extends to lanthanide elements. Structurally analogous ligands, such as 5-azotetrazolyl salicylic acid (H₃ASA), have been used to synthesize a series of lanthanide complexes, including those with Dysprosium(III). rsc.org These complexes often exhibit interesting structural features and properties.

For example, a Dysprosium(III) complex with the formula {[Dy(ASA)(H₂O)₅]·5H₂O} has been successfully synthesized and characterized using single-crystal X-ray diffraction. rsc.org In another study, a Dy(III) complex with 5-azotriazolyl salicylic acid was found to have an eight-coordinated square antiprism geometry. researchgate.net The large ionic radii and high coordination numbers typical of lanthanide ions allow for the formation of complexes with multiple ligands and/or solvent molecules, such as water, in the coordination sphere.

The table below details lanthanide complexes synthesized with a ligand structurally similar to this compound.

| Lanthanide Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Dy(III) | {[Dy(ASA)(H₂O)₅]·5H₂O} | Not specified | rsc.org |

| Dy(III) | [Dy(HATSA)(OAc)(H₂O)₂]·4H₂O | Eight-coordinated square antiprism | researchgate.net |

| Tb(III) | [Tb(HATSA)(OAc)(H₂O)₂]·4H₂O | Eight-coordinated square antiprism | researchgate.net |

Mixed-ligand complexes are coordination compounds in which a central metal ion is bound to two or more different types of ligands. Incorporating this compound or its parent molecule, salicylic acid, into such systems can lead to complexes with tailored properties.

Research has demonstrated the synthesis of mixed-ligand complexes where salicylic acid is combined with other ligands like Schiff bases or 1,10-phenanthroline. researchgate.netresearchgate.net For instance, transition metal complexes with the general formula [M(NaNp)(Sal)Cl₂], where M is Mn(II), Ni(II), or Cu(II), 'NaNp' is a Schiff base ligand, and 'Sal' is salicylic acid, have been prepared and characterized. researchgate.net Similarly, a mononuclear ternary La(III) complex, [La(sal)₃(phen)₂], has been synthesized, featuring both salicylate and 1,10-phenanthroline ligands coordinated to the lanthanum center. researchgate.net These studies show that the salicylic acid moiety can be effectively integrated into more complex coordination spheres, allowing for the fine-tuning of the structural and electronic properties of the final compound.

The following table provides examples of mixed-ligand systems involving the salicylate ligand.

| Metal Ion | Primary Ligand(s) | Salicylate Ligand | Resulting Complex Formula | Reference |

|---|---|---|---|---|

| La(III) | 1,10-Phenanthroline (phen) | Salicylic acid (sal) | [La(sal)₃(phen)₂] | researchgate.net |

| Mn(II) | Schiff Base (NaNp), Chloride | Salicylic acid (Sal) | [Mn(NaNp)(Sal)Cl₂] | researchgate.net |

| Ni(II) | Schiff Base (NaNp), Chloride | Salicylic acid (Sal) | [Ni(NaNp)(Sal)Cl₂] | researchgate.net |

| Cu(II) | Schiff Base (NaNp), Chloride | Salicylic acid (Sal) | [Cu(NaNp)(Sal)Cl₂] | researchgate.net |

Elucidation of Metal Complex Structures

The three-dimensional arrangement of atoms in metal complexes of this compound and its derivatives is crucial for understanding their chemical reactivity and physical properties. Researchers employ various analytical techniques, primarily single-crystal X-ray diffraction and spectroscopic methods, to elucidate these structures.

Determination of Coordination Geometries (e.g., Tetrahedral, Octahedral)

The coordination geometry of metal complexes involving this compound and its derivatives is highly dependent on the metal ion, its oxidation state, and the nature of other coordinating ligands. The most commonly observed geometries are tetrahedral and octahedral.

Studies on organotin(IV) complexes have provided clear examples of tetrahedral coordination. For instance, triorganotin(IV) complexes of 5-(4-chlorophenylazo)salicylic acid, a derivative of the primary compound, adopt a monomeric distorted tetrahedral configuration. researchgate.net In the case of the triphenyltin-5-(4-chlorophenylazo)salicylate, the ligand coordinates to the tin atom through a single carboxylate oxygen. researchgate.net Similarly, diorganotin(IV) complexes of 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid have been shown to exhibit a four-coordinate tetrahedral geometry in solution, as determined by ¹¹⁹Sn NMR spectroscopy. ijcce.ac.ir

In complexes with transition metals, both tetrahedral and octahedral geometries are prevalent. Research on Schiff bases derived from 5-phenylazo-salicylaldehyde indicates that Mn(II), Ni(II), and Cu(II) complexes tend to form tetrahedral structures, while an iron(III) complex was found to be octahedral. researchgate.netupsi.edu.my Further studies on metal complexes with an azo dye derived from 5-sulphosalicylic acid revealed distorted octahedral geometry for Co(II), Ni(II), and Cu(II) complexes. jocpr.com In contrast, the Zn(II) complex with the same ligand adopted a distorted tetrahedral geometry. jocpr.com This highlights how the choice of metal ion can influence the final coordination geometry.

Table 1: Coordination Geometries of Metal Complexes with this compound and Its Derivatives

| Metal Ion/Group | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Triorganotin(IV) | 5-(4-chlorophenylazo)salicylic acid | Distorted Tetrahedral | researchgate.net |

| Diorganotin(IV) | 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid | Tetrahedral (in solution) | ijcce.ac.ir |

| Co(II), Ni(II), Cu(II) | Azo dye from 5-sulphosalicylic acid | Distorted Octahedral | jocpr.com |

| Zn(II) | Azo dye from 5-sulphosalicylic acid | Distorted Tetrahedral | jocpr.com |

| Fe(III) | Schiff base from 5-phenylazo-salicylaldehyde | Octahedral | researchgate.netupsi.edu.my |

| Mn(II), Ni(II), Cu(II) | Schiff base from 5-phenylazo-salicylaldehyde | Tetrahedral | researchgate.netupsi.edu.my |

Impact of Complexation on Electronic and Structural Properties of the Azo Ligand

The coordination of a metal ion to the this compound ligand induces significant changes in the ligand's electronic and structural properties. These changes are readily observed through spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Upon complexation, the IR spectrum of the ligand undergoes noticeable shifts. A key indicator of coordination is the change in the vibrational frequency of the carboxylate (COO⁻) and phenolic hydroxyl (-OH) groups. Studies show that complexation often involves the deprotonation of the phenolic hydroxyl group, which is confirmed by the disappearance of its characteristic stretching band in the IR spectra of the metal complexes. jocpr.com Furthermore, the C-O stretching frequency of the phenolic group shifts upon coordination, providing evidence of the metal-oxygen bond formation. jocpr.com The appearance of new vibrational bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, confirming that the ligand coordinates to the metal through both the phenolic oxygen and one of the azo nitrogen atoms. jocpr.comresearchgate.net

The electronic properties of the azo ligand are also significantly altered, as reflected in the UV-Vis spectra. The free ligand (in its salt form) exhibits a primary absorption maximum around 295 nm, corresponding to π→π* transitions within the conjugated aromatic system. Following complexation, a hypsochromic shift (a shift to a shorter wavelength or higher energy), also known as a blue shift, is often observed in the absorption bands of the ligand. researchgate.netupsi.edu.my This shift indicates that the coordination to the metal ion has altered the energy levels of the molecular orbitals involved in the electronic transitions. Additionally, the formation of covalent bonds between the metal and the ligand is suggested by spectroscopic parameters like the Racah parameter (B) and the Nephelauxetic parameter (β), which are often found to be lower in the complexes compared to the free ion values. jocpr.com

Table 2: Spectroscopic Changes in this compound Upon Metal Complexation

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Disappearance of phenolic -OH stretching band | Deprotonation and coordination of the phenolic oxygen | jocpr.com |

| Infrared (IR) Spectroscopy | Shift in C-O stretching frequency | Confirmation of metal-phenolic oxygen bonding | jocpr.com |

| Infrared (IR) Spectroscopy | Appearance of new bands at low frequency | Formation of M-O and M-N bonds | jocpr.com |

| UV-Visible Spectroscopy | Hypsochromic (blue) shift of absorption bands | Alteration of ligand's electronic energy levels upon coordination | researchgate.netupsi.edu.my |

Q & A

Q. How can computational methods complement experimental studies on azo-salicylic acid derivatives?

- Methodological Answer : Perform molecular docking to predict binding affinities with biological targets (e.g., enzymes). Use QSAR (quantitative structure-activity relationship) models to correlate substituent properties (logP, polar surface area) with bioactivity. Validate predictions with in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.